cis-2,6-Dimethylmorpholine-4-sulfonyl chloride
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Overview
Description
cis-2,6-Dimethylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S. It is a derivative of morpholine, a six-membered heterocyclic amine containing both nitrogen and oxygen atoms. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,6-Dimethylmorpholine-4-sulfonyl chloride typically involves the reaction of cis-2,6-Dimethylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
cis-2,6-Dimethylmorpholine+Chlorosulfonic acid→cis-2,6-Dimethylmorpholine-4-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
cis-2,6-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with an amine yields a sulfonamide.
- Reaction with an alcohol yields a sulfonate ester.
Scientific Research Applications
cis-2,6-Dimethylmorpholine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: It serves as a building block in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of cis-2,6-Dimethylmorpholine-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity underlies its use in various chemical transformations, where it transfers the sulfonyl group to other molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A precursor in the synthesis of cis-2,6-Dimethylmorpholine-4-sulfonyl chloride.
Morpholine-4-sulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different steric and electronic properties.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 2 and 6 positions of the morpholine ring. These substituents influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2S,6R)-2,6-dimethylmorpholine-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUKINMPIUAFU-OLQVQODUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727989-87-9 |
Source
|
Record name | (2R,6S)-2,6-dimethylmorpholine-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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